molecular formula C28H28N4O6 B12326133 Methyl 2-ethoxy-1-((2'-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

Methyl 2-ethoxy-1-((2'-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

Cat. No.: B12326133
M. Wt: 516.5 g/mol
InChI Key: MTTNPWLKGKPOPH-STBIYBPSSA-N
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Description

Methyl 2-ethoxy-1-((2’-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a biphenyl group, which can enhance its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethoxy-1-((2’-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the biphenyl group, and the final esterification. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods can optimize reaction conditions, reduce waste, and improve safety. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxy-1-((2’-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 2-ethoxy-1-((2’-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug development.

    Medicine: Its potential therapeutic properties can be explored for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-ethoxy-1-((2’-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific cellular pathways. This interaction can lead to various biological effects, depending on the target and the context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-ethoxy-1-((2’-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate is unique due to its combination of a benzimidazole core and a biphenyl group, which can enhance its stability and reactivity. This makes it a valuable compound for various scientific applications.

Properties

Molecular Formula

C28H28N4O6

Molecular Weight

516.5 g/mol

IUPAC Name

methyl 2-ethoxy-3-[[4-[2-[(E)-(ethoxycarbonyloxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/C28H28N4O6/c1-4-36-27-30-24-12-8-11-23(26(33)35-3)25(24)32(27)18-19-13-15-20(16-14-19)22-10-7-6-9-21(22)17-29-31-38-28(34)37-5-2/h6-17,31H,4-5,18H2,1-3H3/b29-17+

InChI Key

MTTNPWLKGKPOPH-STBIYBPSSA-N

Isomeric SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C=N/NOC(=O)OCC)C(=O)OC

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C=NNOC(=O)OCC)C(=O)OC

Origin of Product

United States

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